1-{3-溴咪唑并[1,2-b]哒嗪-6-基}吡咯烷
描述
“1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine” is a chemical compound used in organic syntheses and as pharmaceutical intermediates . It is also used in advanced technology research, life sciences, and environmental measurement .
Synthesis Analysis
The synthesis of “1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine” involves various methods. One method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis
The molecular formula of “1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine” is C10H11BrN4, and its molecular weight is 267.13 g/mol.Chemical Reactions Analysis
The chemical reactions involving “1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine” are complex and can be influenced by various factors. For instance, the reaction conditions can significantly affect the outcome of the reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of “1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine” include its structure, melting point, boiling point, density, and molecular formula .科学研究应用
合成和化学性质
该化合物属于咪唑并[1,2-c]嘧啶衍生物,可以由 C 取代的 4-氨基嘧啶合成。这些衍生物通过涉及甲基酮和溴的反应形成 (Rogul'chenko,Mazur 和 Kochergin,1975)。
在药物合成中,硼酸和酯等相关化合物(在基于 API 的合成中很重要)可以通过钯催化的铃木-宫浦硼化反应制备。这些过程在形成潜在的抗癌和抗结核剂方面有应用 (Sanghavi、Sriram、Kumari 和 Kapadiya,2022)。
3-氨基咪唑并[1,2-a]吡啶的合成(与所讨论的化学结构相关)可以使用离子液体 1-丁基-3-甲基咪唑鎓溴化物有效地实现。这种方法在产率和离子液体与产物分离的简便性方面具有优势 (Shaabani、Soleimani 和 Maleki,2006)。
在药物合成中的应用
强心剂 14C-洛匹诺酮的合成涉及使用 6-溴咪唑并[1,2-a]吡啶,突出了其在放射性标记药物化合物中的作用。这种方法证明了此类化合物用于开发具有特定靶向或示踪能力的药物的潜力 (Yamanaka、Shinji 和 Tadano,1992)。
一组 3-溴咪唑并[1,2-a]吡啶(包括带有取代基的那些)的高效、一步微波辅助合成,对于快速、高产地生产药物中间体具有重要意义。此方法的适用性延伸至相关咪唑杂环的合成 (Patil、Mascarenhas、Sharma、Roopan 和 Roychowdhury,2014)。
生物活性
一些衍生物,例如 omega-磺酰基烷基氧基咪唑并[1,2-b]哒嗪,表现出显着的抗哮喘活性。这些化合物已显示出在动物模型中抑制血小板活化因子诱导的支气管收缩的潜力,表明它们在呼吸系统疾病中的治疗潜力 (Kuwahara、Kawano、Shimazu、Ashida 和 Miyake,1996)。
作用机制
Target of Action
The compound, also known as 3-Bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine, has been found to inhibit the Transforming Growth Factor-β Activated Kinase 1 (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis .
Mode of Action
The compound interacts with TAK1 at nanomolar concentrations . It inhibits the enzymatic activity of TAK1, thereby disrupting its role in cell growth and differentiation .
Biochemical Pathways
The inhibition of TAK1 affects various biochemical pathways. TAK1 is known to be upregulated and overexpressed in multiple myeloma, and its inhibition can potentially disrupt the disease progression . The compound’s interaction with TAK1 can also influence other pathways where TAK1 plays a role, such as the Transforming Growth Factor-beta (TGF-β) signaling pathway .
Pharmacokinetics
The compound’s ability to inhibit tak1 at nanomolar concentrations suggests a high degree of bioavailability .
Result of Action
The compound’s action results in the inhibition of TAK1, leading to potential therapeutic effects against diseases where TAK1 is overexpressed, such as multiple myeloma . The compound and its analogs have been found to inhibit the growth of multiple myeloma cell lines with GI50 values as low as 30 nM .
属性
IUPAC Name |
3-bromo-6-pyrrolidin-1-ylimidazo[1,2-b]pyridazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4/c11-8-7-12-9-3-4-10(13-15(8)9)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQSYQLSHGKSJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NC=C3Br)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。